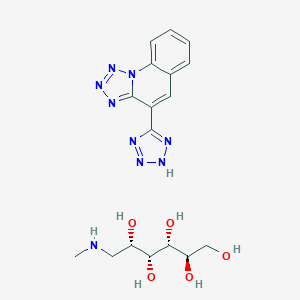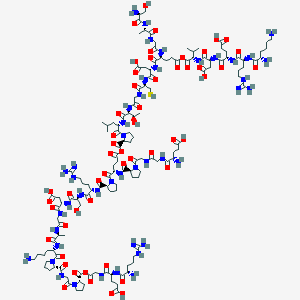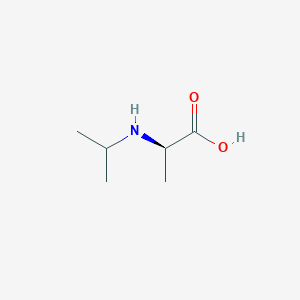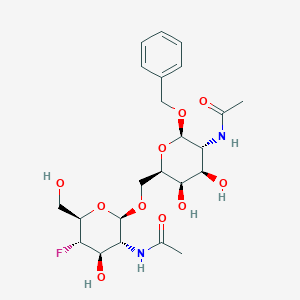
(4-(Pyrrolidin-1-yl)phenyl)methanamine
Übersicht
Beschreibung
"(4-(Pyrrolidin-1-yl)phenyl)methanamine" is a compound of interest in various scientific fields due to its unique chemical structure and properties. It serves as a fundamental building block in the synthesis of complex molecules and materials, exhibiting a range of physical and chemical characteristics.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including [1,3]-dipolar cycloaddition reactions, demonstrating the complexity and versatility in the creation of diamino derivatives designed to stabilize specific molecular conformations (Bucci et al., 2018).
Molecular Structure Analysis
Molecular structure determination is critical in understanding the compound's behavior and potential applications. Advanced techniques like X-ray crystallography and DFT studies provide insights into the compound's conformation, stability, and electronic properties (Huang et al., 2021).
Chemical Reactions and Properties
The compound participates in a variety of chemical reactions, including C–H bond activation and the formation of pincer palladacycles, reflecting its reactivity and potential as a catalyst or reactive intermediate in organic synthesis (Roffe et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, thermal stability, and hydrophobicity are crucial for the practical application of the compound. These characteristics are determined by its molecular structure and can significantly influence its functionality in various applications (Huang et al., 2017).
Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Organic Synthesis : Gavin W. Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and found their application in creating unsymmetrical NCN′ pincer palladacycles, which showed good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity for Cancer Therapy : Uttara Basu et al. (2014) developed Iron(III) complexes using (pyridin-2-yl)methanamine derivatives. These complexes showed unprecedented photocytotoxicity in red light to various cell lines, suggesting their potential in cancer therapy (Basu et al., 2014).
Anticancer Activity : S. Mbugua et al. (2020) reported new palladium (Pd)II and platinum (Pt)II complexes based on Pyrrole Schiff bases, including R-(phenyl)methanamine and R-(pyridin-2-yl)methanamine derivatives. These complexes exhibited significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).
Peptide Conformation Stabilization : R. Bucci et al. (2018) designed a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold to stabilize parallel turn conformations in short peptide sequences (Bucci et al., 2018).
Anticonvulsant Agents : S. Pandey et al. (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine and evaluated them for anticonvulsant activity. The compounds showed protection against seizures in various models, indicating potential in treating convulsions (Pandey & Srivastava, 2011).
Hydrogen Bonding in Schiff Base Compounds : M. Akerman et al. (2014) studied the hydrogen bonding of pyrrolide-imine Schiff base compounds, including 1-phenyl-N-[(E)-1H-pyrrol-2-ylmethylidene]methanamine, elucidating their molecular structures and bonding characteristics (Akerman & Chiazzari, 2014).
Eigenschaften
IUPAC Name |
(4-pyrrolidin-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVQUKOCFUOCBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426907 | |
| Record name | (4-(pyrrolidin-1-yl)phenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyrrolidin-1-yl)phenyl)methanamine | |
CAS RN |
114365-04-7 | |
| Record name | (4-(pyrrolidin-1-yl)phenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Pyrrolidin-1-yl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)

![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)

![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)




